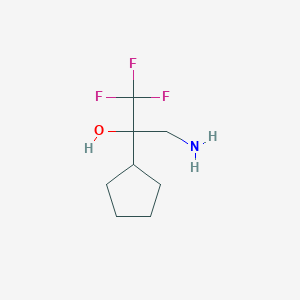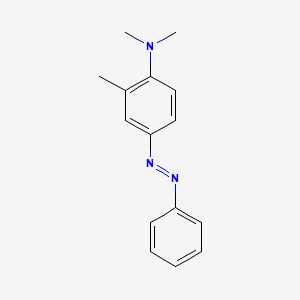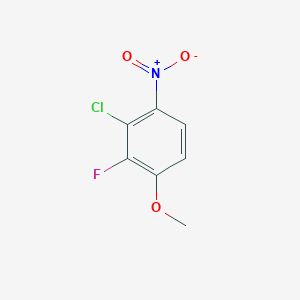
Chloro(diphenyl)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(diphenyl)gallane is an organogallium compound with the chemical formula GaCl(C6H5)2 It is a member of the organometallic compounds, which are characterized by the presence of a metal-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)gallane can be synthesized through several methods. One common method involves the reaction of gallium trichloride (GaCl3) with diphenylmagnesium (Mg(C6H5)2) in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Chloro(diphenyl)gallane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: It can be reduced to form gallium hydrides.
Substitution: The chlorine atom can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3) derivatives.
Reduction: Gallium hydrides (GaH3).
Substitution: Various organogallium compounds depending on the substituent used.
Scientific Research Applications
Chloro(diphenyl)gallane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of semiconductors and as a reagent in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of chloro(diphenyl)gallane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Chloro(diphenyl)silane: Similar in structure but contains silicon instead of gallium.
Chloro(diphenyl)stannane: Contains tin instead of gallium.
Chloro(diphenyl)plumbane: Contains lead instead of gallium.
Uniqueness
Chloro(diphenyl)gallane is unique due to the presence of gallium, which imparts distinct chemical properties such as higher reactivity and the ability to form stable complexes with various ligands. This makes it particularly useful in applications where other similar compounds may not be as effective.
Properties
CAS No. |
1079-63-6 |
|---|---|
Molecular Formula |
C12H10ClGa |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
chloro(diphenyl)gallane |
InChI |
InChI=1S/2C6H5.ClH.Ga/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1 |
InChI Key |
XAAKZQZRKCYACT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Ga](C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)

![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)




![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)

![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)


